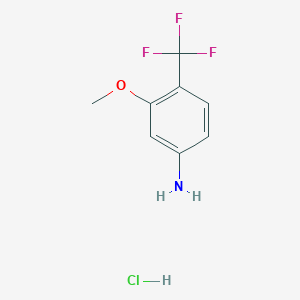
3-Methoxy-4-(trifluoromethyl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to the benzene ring, along with an amino group (-NH2) that is protonated to form the hydrochloride salt. This compound is commonly used as a building block in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(trifluoromethyl)aniline hydrochloride typically involves the introduction of the methoxy and trifluoromethyl groups onto the benzene ring followed by the introduction of the amino group. One common method is the nitration of 3-methoxytoluene followed by reduction to form 3-methoxyaniline. The trifluoromethyl group can then be introduced via a Friedel-Crafts alkylation reaction using trifluoromethyl iodide and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes, followed by purification steps such as recrystallization or distillation to obtain the pure compound. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-4-(trifluoromethyl)aniline hydrochloride undergoes various types of chemical reactions including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to form the corresponding amine.
Substitution: The methoxy and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
3-Methoxy-4-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Methoxy-4-(trifluoromethyl)aniline hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in nucleophilic substitution reactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-3-(trifluoromethyl)aniline: Similar structure but with different positioning of the methoxy and trifluoromethyl groups.
3-(Trifluoromethyl)aniline: Lacks the methoxy group, affecting its reactivity and applications.
4-(Trifluoromethyl)aniline: Similar to 3-(trifluoromethyl)aniline but with different positioning of the trifluoromethyl group.
Uniqueness
3-Methoxy-4-(trifluoromethyl)aniline hydrochloride is unique due to the specific positioning of the methoxy and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups on the benzene ring provides a balance that can be exploited in various synthetic and research applications.
Propriétés
Numéro CAS |
2866318-95-6 |
|---|---|
Formule moléculaire |
C8H9ClF3NO |
Poids moléculaire |
227.61 g/mol |
Nom IUPAC |
3-methoxy-4-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H8F3NO.ClH/c1-13-7-4-5(12)2-3-6(7)8(9,10)11;/h2-4H,12H2,1H3;1H |
Clé InChI |
CPBZSMIWLFTAOU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)N)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


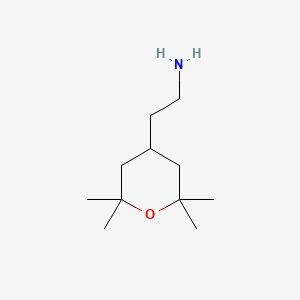
![8-(Azidomethylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B13461007.png)
![8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5^{5}.2^{4}]dodecane](/img/structure/B13461010.png)
![Tert-butyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461017.png)
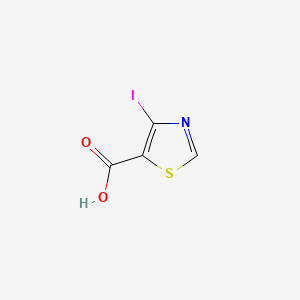
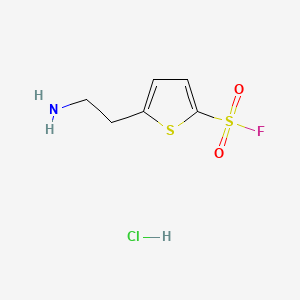
![tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate](/img/structure/B13461038.png)

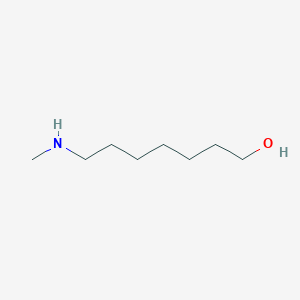
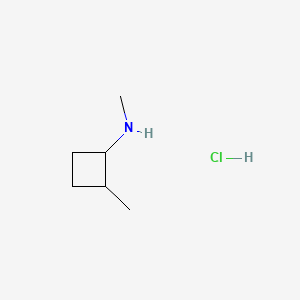
![1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461078.png)
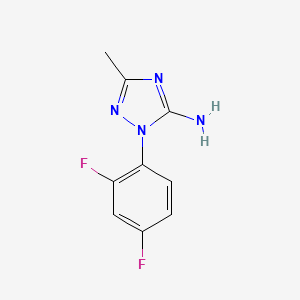
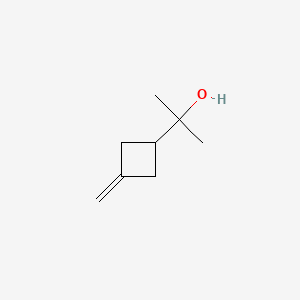
![2-{2-[(Tert-butoxy)carbonyl]-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}aceticacid](/img/structure/B13461086.png)
